4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Overview
Description
4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a benzonitrile group attached to a pyrrolidinone ring via a methylene bridge. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the oxo group in the pyrrolidine ring, resulting in different chemical and biological properties.
4-(2-Oxopyrrolidin-1-yl)benzaldehyde: This compound has an aldehyde group instead of a nitrile group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQNPHZRRVBLRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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